molecular formula C9H12N6O B11102143 Tetrazolo[1,5-b]pyridazin-6-amine, N-tetrahydrofurfuryl-

Tetrazolo[1,5-b]pyridazin-6-amine, N-tetrahydrofurfuryl-

Cat. No.: B11102143
M. Wt: 220.23 g/mol
InChI Key: MATHTZVJYNVCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(OXOLAN-2-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE is a complex heterocyclic compound that features a tetrazole ring fused with a pyridazine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Formation of the Pyridazine Ring: The pyridazine ring can be constructed through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Coupling of the Rings: The final step involves coupling the tetrazole and pyridazine rings through a suitable linker, such as an oxolane group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(OXOLAN-2-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[(OXOLAN-2-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-phenyltetrazole and 5-methyltetrazole.

    Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid.

Uniqueness

N-[(OXOLAN-2-YL)METHYL]-[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-AMINE is unique due to the combination of the tetrazole and pyridazine rings, which imparts distinct chemical and biological properties. This fusion enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C9H12N6O

Molecular Weight

220.23 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C9H12N6O/c1-2-7(16-5-1)6-10-8-3-4-9-11-13-14-15(9)12-8/h3-4,7H,1-2,5-6H2,(H,10,12)

InChI Key

MATHTZVJYNVCCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NN3C(=NN=N3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.